REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:22])[CH2:3][CH2:4][O:5][CH:6]1[CH2:11][CH2:10][N:9](C(OCC2C=CC=CC=2)=O)[CH2:8][CH2:7]1>[Pd].CCO.C(OCC)C>[CH3:1][N:2]([CH3:22])[CH2:3][CH2:4][O:5][CH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1
|
Name
|
Benzyl 4-(2-(dimethylamino)ethoxy)piperidine-1-carboxylate
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
CN(CCOC1CCN(CC1)C(=O)OCC1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
to afford a yellow gum
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
to afford an orange oil
|
Type
|
DISTILLATION
|
Details
|
this was purified by distillation at 1.0 mBar
|
Type
|
CUSTOM
|
Details
|
collecting fractions
|
Type
|
DISTILLATION
|
Details
|
that distilled at 70° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCOC1CCNCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 55.9% | |
YIELD: CALCULATEDPERCENTYIELD | 43.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |